molecular formula C5H9ClFN B3121240 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 281652-11-7

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3121240
CAS No.: 281652-11-7
M. Wt: 137.58 g/mol
InChI Key: MLGZLLMRDYLPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 1978-61-6) is a fluorinated tetrahydropyridine derivative with the molecular formula C₁₁H₁₃ClFN and a molecular weight of 213.68 g/mol . It features a fluorine atom at the 4-position of the partially saturated pyridine ring, contributing to its electronic and steric properties. The compound’s SMILES string (FC1=CC=C(C2=CCNCC2)C=C1.Cl ) and InChIKey (CTTBTYWBXXWBMU-UHFFFAOYSA-N) highlight its structural configuration, which includes a fluorophenyl group conjugated to the tetrahydropyridine backbone . It melts at 169–173°C and is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing central nervous system (CNS) agents .

Properties

IUPAC Name

4-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-1-3-7-4-2-5;/h1,7H,2-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGZLLMRDYLPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281652-11-7
Record name Pyridine, 4-fluoro-1,2,3,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=281652-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of solvents such as acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-fluoro-1,2,3,6-tetrahydropyridine hydrochloride can be contextualized by comparing it with analogs differing in substituent type, position, or additional functional groups. Below is a detailed analysis:

Halogen-Substituted Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride 4-F C₁₁H₁₃ClFN 213.68 Melting point: 169–173°C; used in CNS drug synthesis
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride 5-F C₅H₉ClFN 137.58 Positional isomer; impacts electronic distribution and target binding
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride 4-Br C₅H₉BrClN 215.50 Larger halogen increases lipophilicity; potential for radiolabeling
  • Key Differences: Fluorine vs. Positional Isomerism: The 5-fluoro analog’s altered ring geometry may reduce affinity for specific receptors compared to the 4-fluoro derivative .

Alkyl and Aryl-Substituted Analogs

Compound Name Substituent Molecular Formula Key Properties/Applications
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride 4-CH₃ C₆H₁₁N·HCl Simpler structure; methyl group reduces polarity, potentially enhancing CNS penetration
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride 4-(4-FC₆H₄), 1-CH₃ C₁₂H₁₅ClFN Paroxetine impurity; methyl group at N1 alters metabolic stability
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) 4-C₆H₅, 1-CH₃ C₁₂H₁₅N·HCl Neurotoxic; induces parkinsonism via selective dopaminergic neuron damage
  • Key Differences :
    • Aryl vs. Alkyl Substitution : The fluorophenyl group in 4-fluoro-1,2,3,6-tetrahydropyridine enhances π-π stacking interactions compared to alkyl groups, influencing receptor binding .
    • Methylation Effects : N-methylation (e.g., in MPTP) increases blood-brain barrier penetration but may introduce neurotoxicity .

Complex Functionalized Derivatives

Compound Name Additional Groups Molecular Formula Applications
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride 8-OCH₃, fused indole ring C₁₃H₁₄ClFN₂O Serotonin receptor modulation
4-(3-Fluoro-4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride Triazole moiety C₁₄H₁₆ClFN₄ Anticancer or antimicrobial research
  • Key Differences :
    • Methoxy and Triazole Groups : These modifications enhance solubility or target specificity. For example, the methoxy group in ’s compound may improve affinity for serotonin receptors .
    • Fused Ring Systems : Indole or triazole integration expands the compound’s interaction with hydrophobic binding pockets .

Structural-Activity Relationship (SAR) Insights

  • Halogen Position : 4-Fluoro substitution optimizes electronic effects for CNS activity, whereas 5-fluoro may disrupt optimal binding .
  • Aromatic vs. Aliphatic Substituents : Fluorophenyl groups (as in 4-fluoro-1,2,3,6-tetrahydropyridine) improve binding to aromatic-rich enzyme active sites compared to aliphatic chains .
  • Methylation : N-methylation (e.g., MPTP) enhances bioavailability but risks toxicity, whereas C-methylation (e.g., 4-methyl analog) primarily affects lipophilicity .

Biological Activity

Overview

4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic compound notable for its structural similarity to neurotoxic agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, and therapeutic applications.

The biological activity of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with dopaminergic neurons. It is hypothesized that this compound may induce neurotoxicity similar to MPTP by generating free radicals and causing oxidative stress. The following mechanisms have been identified:

  • Oxidative Stress : The compound can lead to the production of reactive oxygen species (ROS), which contribute to neuronal damage.
  • Inflammation : It may trigger inflammatory pathways that exacerbate neurodegeneration.
  • Excitotoxicity : The compound could potentially disturb neurotransmitter balance, leading to excitotoxic damage in neurons.

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride remains under investigation. However, studies suggest that its metabolism may follow pathways similar to those of MPTP:

  • Metabolism : It is likely metabolized into active metabolites that exert neurotoxic effects.
  • Bioavailability : The presence of the fluorine atom enhances lipophilicity and stability compared to non-fluorinated analogs, potentially improving absorption in biological systems.

Neuroprotective Effects

Recent studies have explored the use of compounds structurally related to 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride for neuroprotection against MPTP-induced toxicity. For instance:

  • In a study involving HCT1026 (a related compound), significant improvements were observed in motor function and synaptic integrity in mice treated with HCT1026 prior to MPTP administration. This suggests a potential protective effect against dopaminergic neuron loss .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride:

Compound NameStructure SimilarityBiological ActivityNotes
MPTPHighNeurotoxicInduces Parkinsonian symptoms
HCT1026ModerateNeuroprotectiveShows promise in reversing MPTP effects
4-Fluoro-THPHighUnder investigationPotential for therapeutic applications

Applications in Medicine

The exploration of 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride extends into medicinal chemistry:

  • Neurodegenerative Diseases : There is ongoing research into its potential as a therapeutic agent for conditions such as Parkinson's disease. Its ability to modulate dopaminergic pathways makes it a candidate for further study.
  • Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can facilitate the development of novel pharmaceuticals with enhanced efficacy and safety profiles.

Q & A

Q. How is 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride identified and quantified in Paroxetine Hydrochloride formulations?

Methodological Answer: The compound is quantified using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. A validated method involves:

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 2.5) in gradient elution.
  • Column: C18 column (250 mm × 4.6 mm, 5 µm).
  • Detection: UV at 295 nm.
    The relative retention time for 4-fluoro-1,2,3,6-tetrahydropyridine is 0.6 compared to Paroxetine (1.0). Quantification uses a standard curve from spiked reference standards, with a detection limit of ≤0.0001% (w/w) .

Q. What analytical techniques are recommended for detecting trace impurities of this compound in pharmaceutical intermediates?

Methodological Answer:

  • HPLC-UV/MS: For structural confirmation and trace analysis, coupling with mass spectrometry improves specificity.
  • Validation Parameters: Include system suitability (relative standard deviation ≤15% for replicate injections), linearity (R² >0.999), and recovery (90–110%).
  • Sample Preparation: Dissolve the test substance in a solvent compatible with the mobile phase (e.g., methanol:water mixtures) and filter through a 0.45 µm membrane .

Advanced Research Questions

Q. What are the challenges in synthesizing 4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride with high purity?

Methodological Answer: Key challenges include:

  • By-product Formation: Competing reactions during fluorination or cyclization can generate impurities like 1-methyl-4-phenyltetrahydropyridine derivatives.
  • Purification: Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via NMR (¹H/¹³C) and elemental analysis .
  • Stability: The compound is hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent degradation.

Q. How does the presence of this compound affect the stability profile of Paroxetine Hydrochloride?

Methodological Answer:

  • Degradation Pathways: 4-Fluoro-1,2,3,6-tetrahydropyridine arises from oxidative N-demethylation of Paroxetine under acidic or thermal stress.
  • Forced Degradation Studies: Expose Paroxetine to 0.1 M HCl (70°C, 24 hours) or H₂O₂ (3% w/v, 48 hours) to simulate degradation. Monitor impurity levels using validated HPLC methods .
  • Impact on Efficacy: While the compound itself is not pharmacologically active, its presence above 0.0001% indicates formulation instability, requiring reformulation or improved packaging .

Q. What are the pharmacological implications of this compound as a metabolite or impurity?

Methodological Answer:

  • Neurotoxicity Screening: Structurally analogous compounds (e.g., MPTP in ) are known dopaminergic neurotoxins. Evaluate 4-fluoro-1,2,3,6-tetrahydropyridine using in vitro models (e.g., SH-SY5Y neuronal cells) to assess mitochondrial dysfunction or reactive oxygen species (ROS) generation.
  • Metabolic Studies: Use liver microsomes or cytochrome P450 isoforms (CYP2D6/CYP3A4) to determine if the compound is a metabolic by-product. Compare pharmacokinetic profiles with Paroxetine using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
4-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.